7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a member of piperazines.
Scientific Research Applications
Chemical Synthesis and Derivatives
The chemical compound under discussion is related to a broad category of compounds that have been extensively researched for their potential in various scientific applications. One particular area of interest has been the synthesis of derivatives related to quinazolinone frameworks, which have shown promise in medicinal chemistry and other fields. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and its derivatives demonstrates the potential of such compounds in generating new chemical entities through reactions of anthranilamide with isocyanates. This process underscores the versatility of the quinazolinone scaffold in chemical synthesis (Chern et al., 1988).
Biological Activity and Applications
Quinazolinone derivatives have been explored for their biological activities, including antimicrobial and antitumor properties. The synthesis and evaluation of new quinazolin-4(3H)-one derivatives have shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Fawzy et al., 2012). Furthermore, substituted benzoquinazolinones have been synthesized, displaying significant anticancer activity in biological screening, indicating their promise in oncology research (Nowak et al., 2015).
Quality Control and Analytical Methods
The development of quality control methods for related compounds, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, indicates the importance of these substances in pharmaceutical research. These methods ensure the purity and consistency of compounds used in further studies, reflecting the rigor in developing potential therapeutic agents (Danylchenko et al., 2018).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylphenylpiperazine with 4-oxobutyl isothiocyanate to form the intermediate, which is then reacted with 6-chloro-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one to yield the final product.", "Starting Materials": [ "2,5-dimethylphenylpiperazine", "4-oxobutyl isothiocyanate", "6-chloro-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylphenylpiperazine with 4-oxobutyl isothiocyanate in the presence of a base such as triethylamine or sodium hydroxide to form the intermediate 4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl isothiocyanate.", "Step 2: The intermediate is then reacted with 6-chloro-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one in the presence of a base such as potassium carbonate or sodium hydride to yield the final product, 7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS No. |
688054-69-5 |
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
7-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-6-17(2)20(12-16)27-8-10-28(11-9-27)23(30)4-3-7-29-24(31)18-13-21-22(33-15-32-21)14-19(18)26-25(29)34/h5-6,12-14H,3-4,7-11,15H2,1-2H3,(H,26,34) |
InChI Key |
COLKKSSIWGXVIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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